4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4O/c1-8-5-9(19-2)3-4-11(8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
InChI Key |
ZKPVHVGDBYAHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidinone Core
The synthesis begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), which undergoes cyclization with chloroacetonitrile in dioxane to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) (yield: 83%). This step replaces traditional saponification routes, which exhibit lower yields (29%). The reaction mechanism involves nucleophilic attack by the amino group on the nitrile carbon, followed by intramolecular cyclization.
Chlorination with Phosphorus Oxychloride
The pyrimidinone intermediate (2b ) is treated with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group at position 4 with chlorine, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). Key parameters include:
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Yield Improvement | Source |
|---|---|---|---|
| POCl₃ Ratio | 1:5–10 | 77–83% | |
| Temperature | 80–100°C | 20% vs. room temp | |
| Base (Pyridine) | 0.3–0.7 eq | Prevents side rxns |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Below is a systematic comparison of structurally and functionally related pyrazolo[3,4-d]pyrimidine derivatives:
Structural Analogues with Aromatic Substituents
4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-54-9)
- Structural Differences : Lacks the 2-methyl group on the phenyl ring compared to the target compound.
- However, the methoxy group retains electron-donating properties, stabilizing charge interactions .
- Synthesis: Prepared via chlorination of pyrimidinone precursors using phosphorus oxychloride, analogous to methods described in and .
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1405704-66-6)
- Structural Differences : Substituted with a 3-chlorobenzyl group instead of a phenyl ring.
- Impact: The benzyl group introduces flexibility, allowing better accommodation in hydrophobic pockets.
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6)
- Structural Differences : Features two methyl groups at positions 2 and 4 of the phenyl ring.
- Impact : Increased steric bulk may hinder binding to compact targets but could improve metabolic stability by blocking oxidative sites .
Analogues with Reactive Functional Groups
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Contains a chloromethyl group at position 6 and a methyl group at position 1.
- Impact : The chloromethyl group serves as a reactive handle for further functionalization, enabling the synthesis of disubstituted derivatives (e.g., Schiff bases, hydrazides) with enhanced biological activity .
- Applications : Acts as a versatile intermediate for anticancer and antibacterial agents, as demonstrated in and .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Substituted with a hydrazine group at position 3.
- Impact : The hydrazine moiety facilitates condensation reactions with aldehydes/ketones, generating Schiff bases that exhibit improved EGFR inhibition (IC50 values <1 µM in some cases) .
Key Findings:
- Steric Effects : Ortho-substituents (e.g., 2-methyl in the target) may reduce binding affinity to some targets but improve selectivity .
- Reactivity : Chloromethyl or hydrazine groups enable diversification, as seen in and , leading to compounds with dual kinase inhibitory and antiproliferative effects .
Biological Activity
4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities, particularly in medicinal chemistry, where it has been explored for its potential as an anticancer agent and an inhibitor of various kinases.
Chemical Structure and Properties
The chemical formula for 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is with a molecular weight of approximately 274.71 g/mol. The presence of substituents such as chloro and methoxy groups enhances its chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anticancer Effects : Many derivatives have shown promising results against various cancer cell lines.
- Kinase Inhibition : These compounds often act as inhibitors of key signaling pathways involved in cancer progression.
The mechanism by which 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects includes:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been evaluated for its ability to inhibit EGFR, which is critical in many cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of A549 and HCT-116 cancer cells with IC50 values indicating strong activity against both wild-type and mutant forms of EGFR .
- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and activating caspases .
Case Studies and Research Findings
Several studies have focused on the biological activity of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine:
- Anti-Proliferative Activity :
- Cell Cycle Arrest :
-
Structural Activity Relationship (SAR) :
- The unique combination of substituents in 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine enhances its binding affinity to target proteins involved in cancer progression .
Comparative Analysis
A comparison table highlighting structural features and biological activities of similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Fused pyrazole and quinoline rings | Antimicrobial properties |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Amino group at position 5 | Anti-inflammatory effects |
| 7-Methyl-thiazolo[5,4-d]pyrimidine | Thiazole substitution | Antitumor activity |
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via multistep heterocyclic condensation reactions. A common approach involves coupling pyrazole precursors with substituted pyrimidines under nucleophilic aromatic substitution conditions. Key steps include:
- Halogenation : Introduction of the chloro group at the 4-position using POCl₃ or PCl₅ under reflux .
- Substitution : Reaction of the intermediate with 4-methoxy-2-methylphenyl groups via Buchwald-Hartwig amination or Ullmann coupling .
- Optimization : Critical parameters include solvent choice (e.g., dry acetonitrile or DMF), temperature control (80–120°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.3 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 315.08) .
- X-ray Crystallography : For unambiguous assignment of fused pyrazolo-pyrimidine core geometry and substituent orientation .
Q. What preliminary biological activities have been reported?
The compound exhibits kinase inhibitory activity, particularly against CDK2 (IC₅₀ ~50 nM) and VEGFR-2 (IC₅₀ ~120 nM), as shown in enzymatic assays . Cellular studies in cancer models (e.g., HCT-116 colon carcinoma) demonstrate dose-dependent antiproliferative effects (EC₅₀ ~1.2 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., CDK2 inhibition ranging from 50–300 nM) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH .
- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
- Cell Line Heterogeneity : Differences in kinase expression levels across models (e.g., HeLa vs. MCF-7) . Methodological Recommendation : Standardize assays using recombinant kinases and include internal controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
The compound’s low aqueous solubility (<10 µg/mL) can be addressed via:
- Prodrug Design : Introduce phosphate or acetate groups at the 4-chloro position to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes (size: 80–120 nm) improves plasma half-life from 2 h to >8 h in murine models .
- Co-crystallization : Use of co-solvents (e.g., β-cyclodextrin) increases solubility by 15-fold without altering activity .
Q. How do substituent modifications impact target selectivity?
SAR studies reveal:
- Methoxy Group (4-position) : Essential for CDK2 binding; replacement with ethoxy reduces activity 5-fold .
- Chloro Substituent : Critical for VEGFR-2 inhibition; fluorination at this position shifts selectivity toward FLT3 .
- Methyl Group (2-position) : Steric hindrance from bulkier groups (e.g., isopropyl) decreases cellular uptake by 40% . Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Data Contradiction Analysis
Key Structural and Pharmacokinetic Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 314.74 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Plasma Protein Binding | 92% (mouse) | |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
